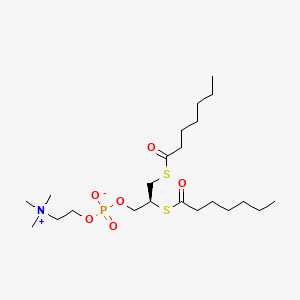

1,2-bis(Heptanoylthio)glycerophosphocholine

Übersicht

Beschreibung

1,2-bis(heptanoylthio) Glycerophosphocholine is a synthetic thiol phosphoglyceride lipid. It is known for its role as a substrate for various phospholipase A2 enzymes, excluding cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase . This compound is significant in biochemical research due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-bis(heptanoylthio) Glycerophosphocholine is synthesized through a multi-step process involving the esterification of glycerophosphocholine with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the ester bonds. The thiol groups are introduced via a thiolation reaction using heptanoylthio derivatives .

Industrial Production Methods

Industrial production of 1,2-bis(heptanoylthio) Glycerophosphocholine involves large-scale esterification and thiolation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards .

Analyse Chemischer Reaktionen

Reaktionstypen

1,2-Bis(heptanoylthio)Glycerophosphocholin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Thiolgruppen können zu Disulfiden oxidiert werden.

Reduktion: Disulfide können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) wieder zu Thiolen reduziert werden.

Substitution: Die Esterbindungen können nucleophile Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Starke Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte

Oxidation: Disulfidderivate.

Reduktion: Regeneration der Thiolgruppen.

Substitution: Verschiedene substituierte Glycerophosphocholinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(heptanoylthio)Glycerophosphocholin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Hilft beim Verständnis des Lipidstoffwechsels und von Signalwegen, die Phospholipasen betreffen.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 1,2-Bis(heptanoylthio)Glycerophosphocholin umfasst seine Interaktion mit Phospholipase A2-Enzymen. Nach der Bindung spaltet das Enzym die sn-2-Fettsäure und erzeugt ein freies Thiol am Lysophospholipid. Dieses freie Thiol kann unter Verwendung chromogener Substrate wie Ellmans Reagenz nachgewiesen werden, was die Untersuchung der Enzymkinetik und -hemmung erleichtert .

Wirkmechanismus

The primary mechanism of action for 1,2-bis(heptanoylthio) Glycerophosphocholine involves its interaction with phospholipase A2 enzymes. Upon binding, the enzyme cleaves the sn-2 fatty acid, generating a free thiol on the lysophospholipid. This free thiol can be detected using chromogenic substrates such as Ellman’s reagent, facilitating the study of enzyme kinetics and inhibition .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Dipalmitoyl-sn-glycero-3-phosphocholin: Ein häufiges Phospholipid, das bei der Liposomenbildung verwendet wird.

1,2-Dioleoyl-sn-glycero-3-phosphocholin: Ein weiteres Phospholipid mit Anwendungen in der Wirkstoffabgabe und Membranforschung.

Einzigartigkeit

1,2-Bis(heptanoylthio)Glycerophosphocholin ist aufgrund seiner Thiolgruppen einzigartig, die im Vergleich zu anderen Phospholipiden zusätzliche Reaktivität bieten. Dies macht es besonders nützlich in enzymatischen Assays und als Werkzeug zur Untersuchung von Thiol-Disulfid-Austauschreaktionen .

Biologische Aktivität

Overview

1,2-bis(Heptanoylthio)glycerophosphocholine is a synthetic phosphoglyceride lipid characterized by its unique thiol groups, which enhance its reactivity compared to traditional phospholipids. This compound serves as a substrate for various phospholipase A2 (PLA2) enzymes, playing a significant role in lipid metabolism and signaling pathways. Its interactions with these enzymes can lead to various biological effects, making it a subject of interest in both biochemical research and potential therapeutic applications.

Target Enzymes

The primary targets of this compound are PLA2s, excluding cytosolic PLA2 and platelet-activating factor acetylhydrolase. The interaction with PLA2 enzymes results in the cleavage of the sn-2 fatty acid from the glycerophosphocholine backbone, generating a free thiol on the resulting lysophospholipid .

Biochemical Pathways

This compound influences lipid biochemistry pathways by modulating the activity of PLA2s, which are crucial in inflammatory responses and cellular signaling. The generation of lysophospholipids can activate various cellular processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

This compound is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It exhibits stability for at least two years when stored at -20°C.

Cellular Effects

The interaction of this compound with PLA2s has been shown to influence cell function significantly. For instance, studies indicate that this compound can modulate inflammatory responses by altering the activity of secreted PLA2 enzymes in various biological contexts, such as autoimmune diseases like multiple sclerosis (MS) .

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) : In a study involving EAE rats, treatment with this compound demonstrated a significant reduction in urinary sPLA2 activity correlated with decreased clinical symptoms of EAE. The data indicated that the compound could attenuate inflammation and immune responses associated with this model of MS .

- Liver Repair Mechanisms : Another study highlighted the role of lysophospholipids generated from this compound in liver repair following ischemia/reperfusion injury. The compound facilitated macrophage recruitment and activation, suggesting its potential therapeutic utility in liver diseases .

Research Applications

This compound has diverse applications in scientific research:

- Chemistry : Used as a substrate in enzymatic assays to study PLA2 activity.

- Biology : Aids in understanding lipid metabolism and signaling pathways involving phospholipases.

- Medicine : Potential applications in drug delivery systems due to its amphiphilic nature.

- Industry : Utilized in developing biosensors and diagnostic tools due to its reactivity and specificity.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Enzymes | Phospholipase A2 (excluding cPLA2 and PAF-AH) |

| Primary Action | Cleavage of sn-2 fatty acid generating free thiols on lysophospholipids |

| Cellular Effects | Modulation of inflammatory responses; influences cell proliferation and apoptosis |

| Research Applications | Substrate for enzymatic assays; study of lipid metabolism; potential drug delivery systems |

| Stability | Stable for at least 2 years at -20°C |

Eigenschaften

IUPAC Name |

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIJRJGKBSELO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724579 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-63-6 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper mentions using 1,2-bis(heptanoylthio)glycerophosphocholine as a substrate to measure PLA2 activity. Why is this compound suitable for this purpose?

A1: While the paper doesn't delve into the specifics of this compound's structure-activity relationship, it highlights a key aspect: this compound serves as a chromogenic substrate for PLA2. [] This means that upon hydrolysis by PLA2, a detectable color change occurs. This color change allows researchers to easily quantify the enzyme's activity. This characteristic makes this compound a practical and efficient tool in PLA2 research.

Q2: How does the use of this compound compare to other methods for measuring PLA2 activity mentioned in the paper?

A2: The research paper emphasizes the limitations of traditional PLA2 assays that rely on radioactive or expensive chromogenic substrates. [] These methods can be cumbersome and impractical for large-scale studies. In contrast, the assay utilizing this compound offers a more streamlined and cost-effective alternative without compromising accuracy. This advantage makes it particularly suitable for analyzing a high volume of samples, as might be required in a clinical setting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.